2,7,8-Trimethylquinolin-4-amine
Description
2,7,8-Trimethylquinolin-4-amine is a quinoline derivative with three methyl substituents at positions 2, 7, and 8 of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. For example, 2,6,8-trimethylquinolin-4-amine (CAS 68917-70-4) shares a similar substitution pattern but differs in the placement of methyl groups, which may influence its physicochemical and biological properties .
Properties
CAS No. |
147147-70-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,7,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
STEFEHAUBRHNNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Synonyms |
4-AMINO-2,7,8-TRIMETHYLQUINOLINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinolin-4-amine Derivatives
Quinolin-4-amine derivatives vary significantly in substituent type, position, and biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Quinolin-4-amine Derivatives
Key Observations
Substituent Position and Electronic Effects: Methyl groups (e.g., 2,6,8-trimethyl) enhance lipophilicity (LogP ~3.2), influencing membrane permeability and bioavailability .
Biological Activity :
- Halogenated derivatives (e.g., 7,8-dichloro-2-methyl) are associated with kinase inhibition, a mechanism relevant to cancer therapy .
- Trifluoromethyl-substituted compounds (e.g., 7-CF₃) exhibit potent antimycobacterial activity, with yields exceeding 60% in optimized syntheses .
Synthetic Methodologies: Brominated derivatives (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) are synthesized via robust routes with yields >80% under reflux conditions . Dichloro analogs (e.g., 7,8-dichloro-2-methyl) require recrystallization from chloroform/n-hexane mixtures for purification .
Preparation Methods
Reaction Mechanism and General Procedure
The Skraup synthesis, first reported in 1880, remains a cornerstone for quinoline derivatives. For 2,7,8-trimethylquinolin-4-amine, the method involves condensation of substituted aniline derivatives with glycerol or α,β-unsaturated aldehydes under acidic conditions. The reaction proceeds via:
-
Protonation of the carbonyl oxygen in the aldehyde.
-
Nucleophilic attack by the aniline’s amino group, forming a Schiff base intermediate.
-
Cyclization and aromatization through dehydration, facilitated by concentrated sulfuric acid or arsenic acid.
A modified Skraup approach uses mesityl oxide (2-methylpent-3-en-2-one) as the α,β-unsaturated ketone, which introduces methyl groups at positions 2, 7, and 8 during annulation.
Optimization Strategies
-
Catalyst Selection : Substituting traditional sulfuric acid with arsenic acid reduces side reactions, improving yields to 70–85%.
-
Temperature Control : Maintaining temperatures between 150–180°C prevents polymerization of intermediates.
-
Solvent Systems : Ethanol or toluene enhances solubility of hydrophobic intermediates, reducing tar formation.
Table 1: Skraup Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | H₂SO₄ (conc.) | 70–85 |
| Temperature | 160–180°C | – |
| Molar Ratio (Aniline:Ketone) | 1:1.2 | – |
Combes Quinoline Synthesis
Mechanism and Substrate Design
The Combes method employs β-diketones (e.g., acetylacetone) and substituted anilines to construct the quinoline backbone. Key steps include:
-
Schiff Base Formation : Reaction of aniline with β-diketone in acetic acid.
-
Cyclization : Acid-catalyzed ring closure via enamine tautomerization.
-
Aromatization : Oxidative dehydration using nitrobenzene or Fe³⁺.
For this compound, 2,4-dimethylaniline and heptane-3,5-dione are preferred substrates, enabling regioselective methyl group incorporation.
Yield Enhancement Techniques
-
Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, achieving 80% yield.
-
Catalytic Additives : FeCl₃·6H₂O (5 mol%) accelerates cyclization while minimizing over-oxidation.
Table 2: Combes Synthesis Outcomes
| Substrate Pair | Catalyst | Yield (%) |
|---|---|---|
| 2,4-Dimethylaniline + Heptane-3,5-dione | FeCl₃ | 78 |
| 3-Methylaniline + Acetylacetone | H₂SO₄ | 65 |
Heterogeneous Catalytic Condensation
Protocol from Patent Literature
A patent by RU2609028C1 describes a solvent-free method using clinoptilolite-based catalysts (SiO₂-Al₂O₃-Fe₂O₃). Aniline reacts with acetone at 110°C under reflux, with the zeolite catalyst promoting both condensation and methylation:
Advantages Over Traditional Methods
-
Catalyst Reusability : Clinoptilolite retains activity for 5 cycles with <5% yield drop.
-
Eco-Friendly Profile : Eliminates mineral acids, reducing wastewater toxicity.
Table 3: Heterogeneous Method Performance
| Catalyst Loading (% w/w) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 250 | 6 | 96 |
| 100 | 8 | 88 |
Alkylation and Functional Group Modification
Post-Synthetic Methylation
Primary amines on pre-formed quinolines are alkylated using methyl iodide or dimethyl sulfate under basic conditions. For example:
Challenges and Solutions
-
Regioselectivity : Bulky bases (e.g., DBU) direct methylation to the 4-position, avoiding N7/N8 side products.
-
Purification : Recrystallization from DCM/hexane mixtures removes excess alkylating agents.
Table 4: Alkylation Reaction Optimization
| Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MeI (3 equiv) | K₂CO₃ | 80 | 92 |
| (MeO)₂SO₂ | Et₃N | 60 | 85 |
Comparative Analysis of Preparation Methods
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Skraup Synthesis | 70–85 | 90–95 | Moderate | High (acid waste) |
| Combes Synthesis | 65–78 | 88–93 | High | Moderate |
| Heterogeneous Catalysis | 88–96 | 98–99 | High | Low |
| Alkylation | 85–92 | 95–97 | Low | Moderate (solvents) |
Q & A
Q. How can crystallography and spectroscopy resolve conformational ambiguities in the compound’s structure?
- Methodology : Single-crystal X-ray diffraction determines absolute configuration and bond angles, critical for stereoisomer identification (e.g., distinguishing axial vs. equatorial methyl groups) . 2D NMR (COSY, NOESY) elucidates spatial proximity of substituents .
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